

A Comprehensive Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B041325

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and spectral analysis of **(S)-4-Chloro-3-hydroxybutyronitrile**, a key chiral intermediate in the pharmaceutical industry.

Physicochemical Properties

(S)-4-Chloro-3-hydroxybutyronitrile is a colorless to light yellow, clear liquid. It is a valuable building block in organic synthesis, particularly for the preparation of chiral pharmaceuticals. Below is a summary of its key physicochemical properties.

Table 1: General and Physical Properties of **(S)-4-Chloro-3-hydroxybutyronitrile**

Property	Value	Reference(s)
Chemical Name	(S)-4-Chloro-3-hydroxybutyronitrile	[1] [2]
Synonyms	(S)-(-)-4-Chloro-3-hydroxybutyronitrile, (3S)-4-Chloro-3-hydroxybutanenitrile	[1] [3]
CAS Number	127913-44-4	[1] [2]
Molecular Formula	C ₄ H ₆ CINO	[1] [2]
Molecular Weight	119.55 g/mol	[1] [2]
Appearance	Colorless to Light yellow clear liquid	[3]
Boiling Point	~104–106 °C @ 15 mmHg; 110 °C @ 1 mmHg	[1]
Density	1.250 g/mL at 20 °C	[1]
Refractive Index (n ₂₀ /D)	1.474	[1]
Specific Rotation [α] ₂₀ /D	-12.0 to -14.0° (neat)	[3]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[1]
Storage	Store at 2–8 °C, protect from light and moisture.	[1]

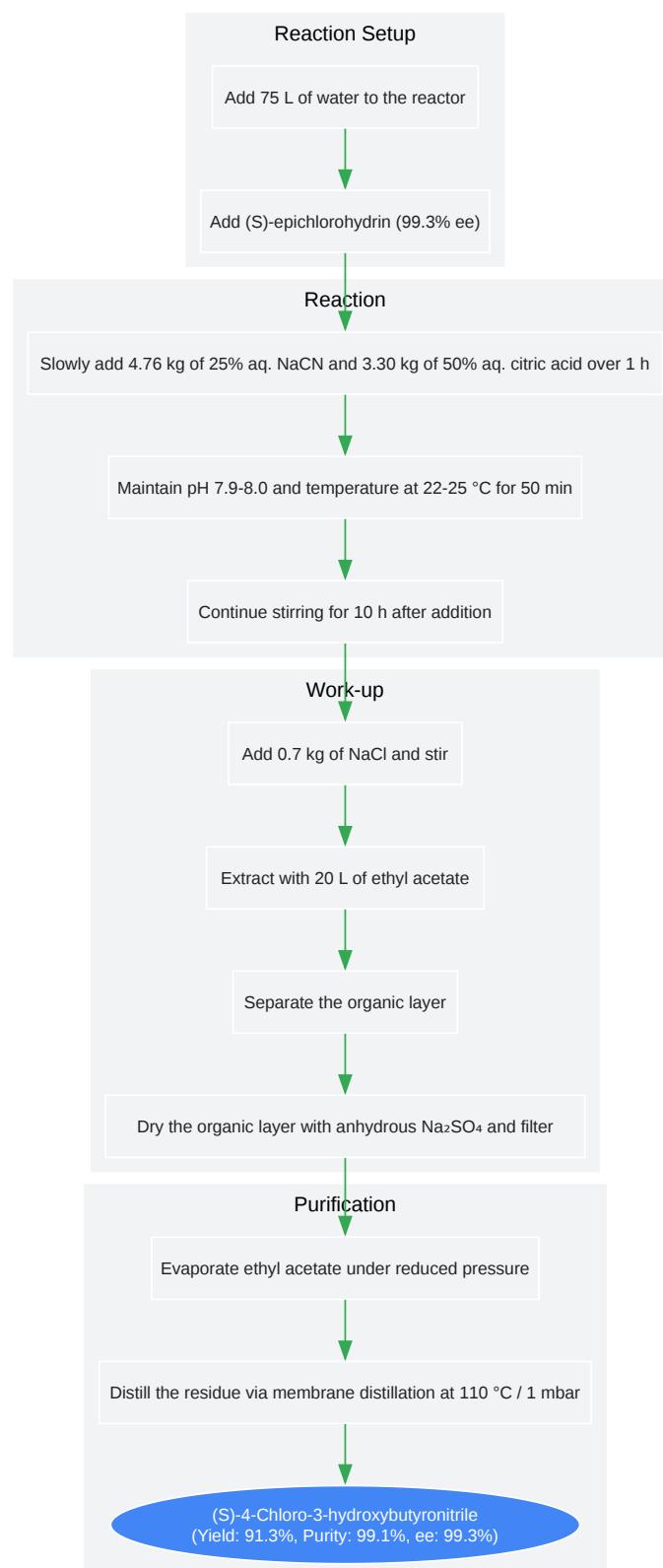
Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(S)-4-Chloro-3-hydroxybutyronitrile**.

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

Technique	Parameter	Characteristic Data/Region	Information Obtained	Reference(s)
¹ H NMR (CDCl_3)	Chemical Shift (δ)	δ 4.21 (1H, m), 3.66 (2H, d, $J=5.6$ Hz), 3.03 (1H, d, $J=5.6$ Hz, —OH), 2.73 (2H, m)	Proton environment and connectivity	[4]
¹³ C NMR (CDCl_3)	Chemical Shift (δ)	δ 117.1, 67.3, 47.3, 23.3	Carbon skeleton confirmation	[4]
Infrared (IR)	Frequency (cm^{-1})	\sim 3432 cm^{-1} (broad, O-H stretch), \sim 2250 cm^{-1} (sharp, C≡N stretch)	Presence of hydroxyl and nitrile functional groups	[5][6]
Mass Spectrometry	M^+ and $\text{M}+2$ peaks	\sim 3:1 ratio	Confirms the presence of one chlorine atom	[5]

Note: The provided NMR data is for the racemic mixture of 4-chloro-3-hydroxybutyronitrile. The spectral data for the (S)-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.


Experimental Protocols

The synthesis of **(S)-4-Chloro-3-hydroxybutyronitrile** can be achieved through both chemical and biocatalytic methods.

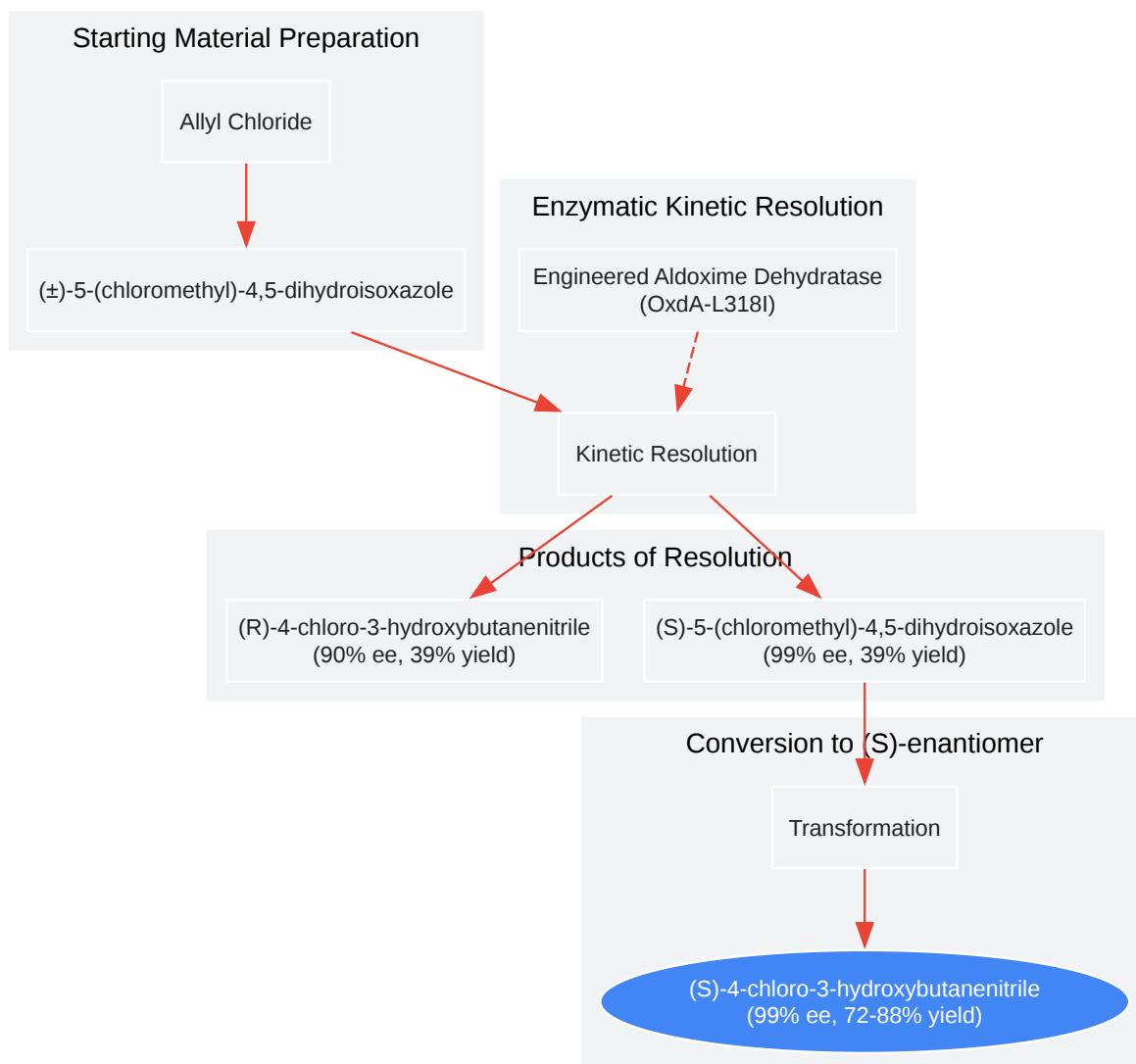
Chemical Synthesis from (S)-Epichlorohydrin

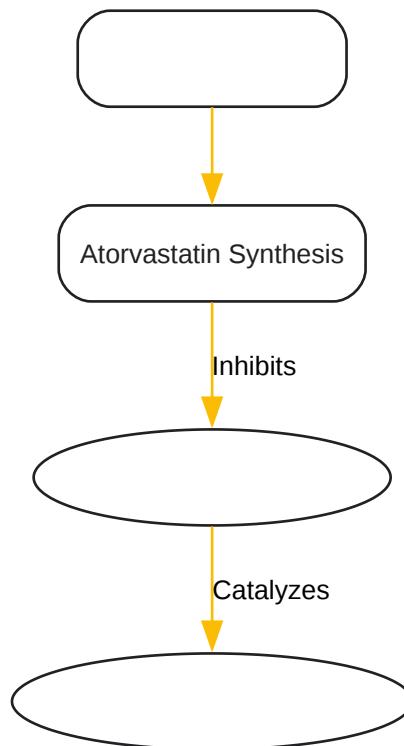
This method involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source.

Experimental Workflow for Chemical Synthesis

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **(S)-4-Chloro-3-hydroxybutyronitrile**.


Detailed Protocol:


- Reaction Setup: To a reactor, add 75 L of water, followed by (S)-epichlorohydrin (99.3% enantiomeric excess, ee).[1]
- Reagent Addition: Under stirring, slowly and simultaneously add 4.76 kg of a 25% aqueous sodium cyanide solution and 3.30 kg of a 50% aqueous citric acid solution over a period of 1 hour.[1]
- Reaction Conditions: Maintain the pH of the reaction mixture between 7.9 and 8.0 and the temperature between 22-25 °C for 50 minutes.[1] After the addition is complete, continue to stir the mixture for 10 hours.[1]
- Work-up: Add 0.7 kg of sodium chloride to the reaction mixture and stir until it dissolves.[1] Extract the aqueous layer with 20 L of ethyl acetate.[1] Separate the organic layer and dry it over 0.2 kg of anhydrous sodium sulfate for 30 minutes, followed by filtration.[1]
- Purification: Remove the ethyl acetate by evaporation under reduced pressure.[1] Purify the resulting residue by membrane distillation at 110 °C and 1 mbar to yield 1.77 kg of (S)-4-chloro-3-hydroxybutanenitrile.[1]
- Analysis: The product should be analyzed for chemical purity and enantiomeric excess, for example, by gas chromatography (GC).[1] The expected yield is approximately 91.3%, with a chemical purity of 99.1% and an enantiomeric excess of 99.3%.[1]

Biocatalytic Synthesis

An alternative, cyanide-free biocatalytic route has been developed, offering a greener synthetic strategy. This method utilizes an engineered aldoxime dehydratase enzyme.

Logical Relationship of Biocatalytic Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 5. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041325#physicochemical-properties-of-s-4-chloro-3-hydroxybutyronitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com